4-Chloro-2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one

Lipophilicity LogP Drug-likeness

4-Chloro-2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one (CAS 90127-58-5) is a 4,4-disubstituted oxazol-5(4H)-one derivative bearing a chlorine atom and a propanoyl group at the C4 position. This heterocyclic scaffold is a member of the azlactone (oxazolone) family, widely recognized for their utility as activated amino acid equivalents and versatile synthetic intermediates.

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
CAS No. 90127-58-5
Cat. No. B12883732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one
CAS90127-58-5
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCCC(=O)C1(C(=O)OC(=N1)C2=CC=CC=C2)Cl
InChIInChI=1S/C12H10ClNO3/c1-2-9(15)12(13)11(16)17-10(14-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3
InChIKeyGLYDJMLVZRSYGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one (CAS 90127-58-5): Procurement-Relevant Physicochemical and Structural Identity


4-Chloro-2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one (CAS 90127-58-5) is a 4,4-disubstituted oxazol-5(4H)-one derivative bearing a chlorine atom and a propanoyl group at the C4 position. This heterocyclic scaffold is a member of the azlactone (oxazolone) family, widely recognized for their utility as activated amino acid equivalents and versatile synthetic intermediates [1]. The compound has a molecular formula of C12H10ClNO3, a molecular weight of 251.67 g/mol, a computed LogP of 1.34, and a polar surface area (PSA) of 55.73 Ų . Its structural distinction—the presence of a chlorine substituent at the sp3-hybridized C4 center—fundamentally alters its reactivity profile and physicochemical properties relative to non-halogenated oxazolone analogs, making it a strategically differentiated building block for synthetic chemistry and drug discovery campaigns.

Why 4-Chloro-2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one Cannot Simply Be Replaced by Non-Halogenated Oxazolone Analogs


Generic substitution of 4-chloro-2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one with its non-chlorinated precursor (2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one, CAS 85094-77-5) or other 4-alkyl/4-aryl oxazolones fails because the C4 chlorine atom serves as both a key reactivity handle and a significant modulator of physicochemical properties. The chlorine substituent enables nucleophilic displacement reactions that are inaccessible to non-halogenated analogs, allowing selective C4 functionalization [1]. Furthermore, the chlorine atom increases lipophilicity by approximately 0.57 LogP units relative to the non-chlorinated analog, altering membrane permeability and pharmacokinetic behavior [2]. The quantitative evidence below demonstrates that simple in-class interchange would compromise synthetic utility and physicochemical performance, directly impacting procurement decisions for structure-activity relationship (SAR) studies, medicinal chemistry campaigns, and process development pipelines.

Quantitative Differentiation Evidence for 4-Chloro-2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one Versus Closest Analogs


Lipophilicity (LogP) Comparison: 4-Chloro Derivative vs. Non-Chlorinated Precursor

The target compound exhibits a computed LogP of 1.34, compared to 0.77 for the non-chlorinated analog 2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one (CAS 85094-77-5), representing a ΔLogP of +0.57 [1]. This increase in lipophilicity is attributable to the chlorine substituent at C4 and is expected to enhance membrane permeability in biological assays.

Lipophilicity LogP Drug-likeness Physicochemical profiling

Molecular Weight and Substituent Mass Impact: Chlorine Raises MW by 34.45 Da

The target compound (MW = 251.67 Da) is 34.45 Da heavier than the non-chlorinated analog (MW = 217.22 Da). This mass increment is entirely attributable to the replacement of hydrogen with chlorine at C4 and is accompanied by an increase in calculated exact mass from 217.074 to 251.035 [1]. The presence of chlorine also introduces a distinct isotopic signature (³⁵Cl/³⁷Cl) useful for mass spectrometric tracing.

Molecular weight Halogen effects Physicochemical properties Pharmacokinetics

Synthetic Utility: Chlorine as a Leaving Group Enables C4 Nucleophilic Displacement Reactions

The C4 chlorine atom in the target compound serves as an effective leaving group for nucleophilic displacement, as demonstrated by Zav'yalov and Ezhova (1984), who showed that chlorination of 2-phenyl-4-acyl-5-oxazolinones with sulfuryl chloride, followed by hydrolytic cleavage of the resulting 4-chloro derivatives, affords dioximes of α-keto aldehydes [1]. The non-chlorinated analog lacks this reactive handle and cannot undergo analogous direct C4 substitution. Furthermore, the target compound is synthesized from its non-chlorinated precursor in 95% yield using sulfuryl chloride in dichloromethane [2].

Nucleophilic substitution C4 functionalization Leaving group Synthetic intermediate

Commercial Purity Specification: 97% Baseline for Reproducible Research

The target compound is commercially available at a documented purity of 97% . This specification provides a defined quality baseline for procurement, ensuring batch-to-batch consistency for research applications. In contrast, many non-chlorinated 4-substituted oxazolone analogs are offered at lower or unspecified purity levels, introducing variability into synthetic and biological experiments.

Purity Quality control Reproducibility Procurement specification

Procurement-Optimized Application Scenarios for 4-Chloro-2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one


Medicinal Chemistry SAR Exploration Requiring Enhanced Lipophilicity

In lead optimization programs where increasing logP is desired to improve membrane permeability, 4-chloro-2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one (LogP = 1.34) offers a quantifiable lipophilicity advantage of +0.57 LogP units over the non-chlorinated parent scaffold . This makes it a strategic choice for derivative libraries targeting intracellular or CNS-penetrant candidates where passive diffusion is critical.

C4 Diversification via Nucleophilic Displacement for Focused Library Synthesis

The chlorine substituent at C4 serves as an orthogonal reactive handle, enabling nucleophilic displacement reactions (e.g., with amines, thiols, or alkoxides) to generate diverse C4-substituted oxazolone libraries [1]. This synthetic flexibility is unavailable with non-halogenated analogs, making the chloro compound the preferred starting material for parallel synthesis and structure-activity relationship (SAR) campaigns.

Intermediate for α-Keto Aldehyde Dioxime Synthesis

Based on the demonstrated hydrolytic cleavage of 4-chloro-2-phenyl-4-acyl-5-oxazolinones to yield α-keto aldehyde dioximes [1], the target compound is directly applicable as a precursor in the synthesis of chelating agents, metal coordination complexes, and pharmacologically relevant oxime derivatives. The 95% chlorination yield from the non-chlorinated precursor ensures high atom economy in multi-step sequences.

Analytical Method Development Leveraging Chlorine Isotopic Signature

The characteristic ³⁵Cl/³⁷Cl isotopic doublet (ΔMW = +34.45 Da relative to non-chlorinated analog) provides a unique mass spectrometric fingerprint . This facilitates LC-MS/MS method development for metabolic stability studies, impurity profiling, and quantitative bioanalysis where unambiguous detection of the parent compound and its metabolites is required.

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